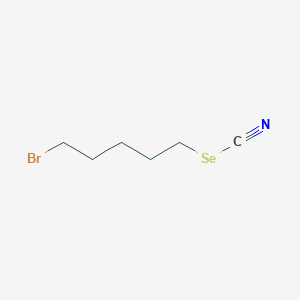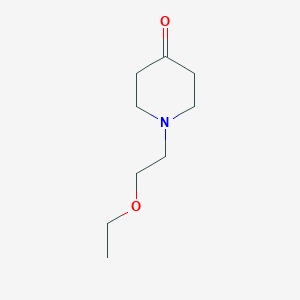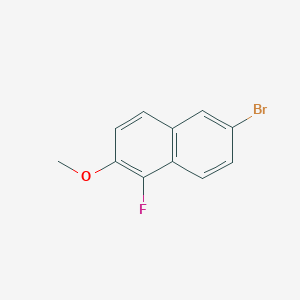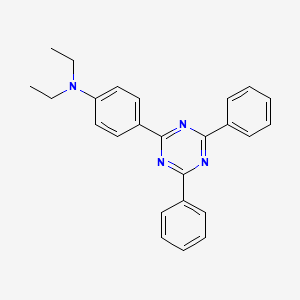
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-N,N-diethylaniline is a chemical compound that belongs to the class of triazine derivatives. It is known for its unique structural properties and has found applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a triazine ring substituted with diphenyl groups and an aniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-N,N-diethylaniline typically involves the reaction of 4,6-diphenyl-1,3,5-triazine with N,N-diethylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in the synthesis include dichloromethane and toluene .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-N,N-diethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazine ring and aniline moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Applications De Recherche Scientifique
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-N,N-diethylaniline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-N,N-diethylaniline include:
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
- 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-benzenediol
- 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzaldehyde
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
274258-54-7 |
|---|---|
Formule moléculaire |
C25H24N4 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diethylaniline |
InChI |
InChI=1S/C25H24N4/c1-3-29(4-2)22-17-15-21(16-18-22)25-27-23(19-11-7-5-8-12-19)26-24(28-25)20-13-9-6-10-14-20/h5-18H,3-4H2,1-2H3 |
Clé InChI |
XNPRHBKUTKAKAF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


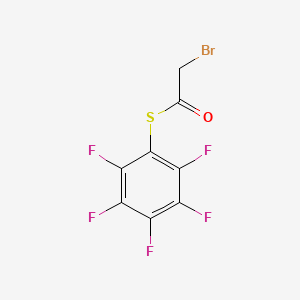
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)


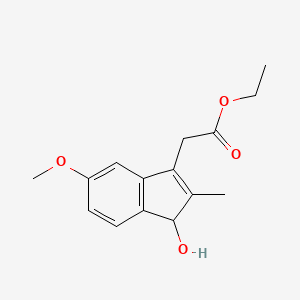
![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)
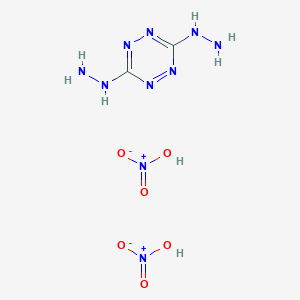
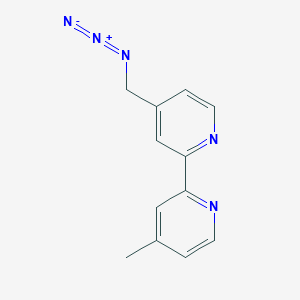
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)
![N-{2-[(2-Chloro-6-nitrophenyl)sulfanyl]-4-methoxyphenyl}formamide](/img/structure/B14255338.png)

